

Application Notes and Protocols for Cy3 Hydrazide in Flow Cytometry

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Compound of Interest

Compound Name: Cy3 hydrazide

Cat. No.: B15554966

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These application notes provide a detailed overview and protocols for the use of **Cy3 hydrazide** in flow cytometry applications, specifically for the labeling of cell surface glycoproteins. This technique allows for the quantification of cell surface glycosylation, which can be a valuable tool in various research areas, including cancer biology, immunology, and stem cell research.

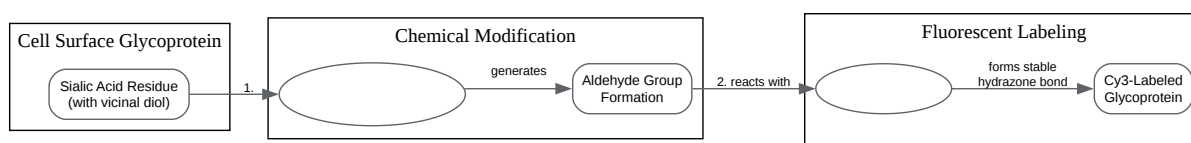
Introduction

Cy3 hydrazide is a bright, orange-fluorescent dye that can be used to label aldehydes and ketones.[1] In the context of cell biology, this reactivity can be exploited to label cell surface glycoproteins. The protocol involves a two-step process: first, mild oxidation of sialic acid residues on cell surface glycans with sodium periodate to generate aldehyde groups. Second, the reaction of these aldehyde groups with the hydrazide moiety of **Cy3 hydrazide**, forming a stable covalent bond.[2][3] This method allows for the specific and efficient labeling of live cells for subsequent analysis by flow cytometry.[1][2]

The fluorescence of Cy3 can be detected using flow cytometers equipped with a 532 nm laser for excitation, with emission collected through a TRITC (tetramethylrhodamine) filter set.[4][5] While Cy3 is a robust fluorophore, alternatives like Alexa Fluor 555 may offer enhanced fluorescence and photostability for imaging and flow cytometry applications.[5]

Principle of the Method

The labeling of cell surface glycoproteins with **Cy3 hydrazide** is based on a well-established chemical reaction. Sialic acids, which are terminal monosaccharides on many cell surface glycans, contain a vicinal diol that can be selectively oxidized by sodium periodate under mild conditions. This oxidation cleaves the carbon-carbon bond of the diol, resulting in the formation of an aldehyde group. The hydrazide group of the Cy3 dye then reacts with this newly formed aldehyde to form a stable hydrazone bond, effectively coupling the fluorescent dye to the cell surface glycoprotein.



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Figure 1: Chemical labeling of cell surface glycoproteins.

Data Presentation

The following table summarizes the key quantitative properties of **Cy3 hydrazide** and provides example data on labeling efficiency.

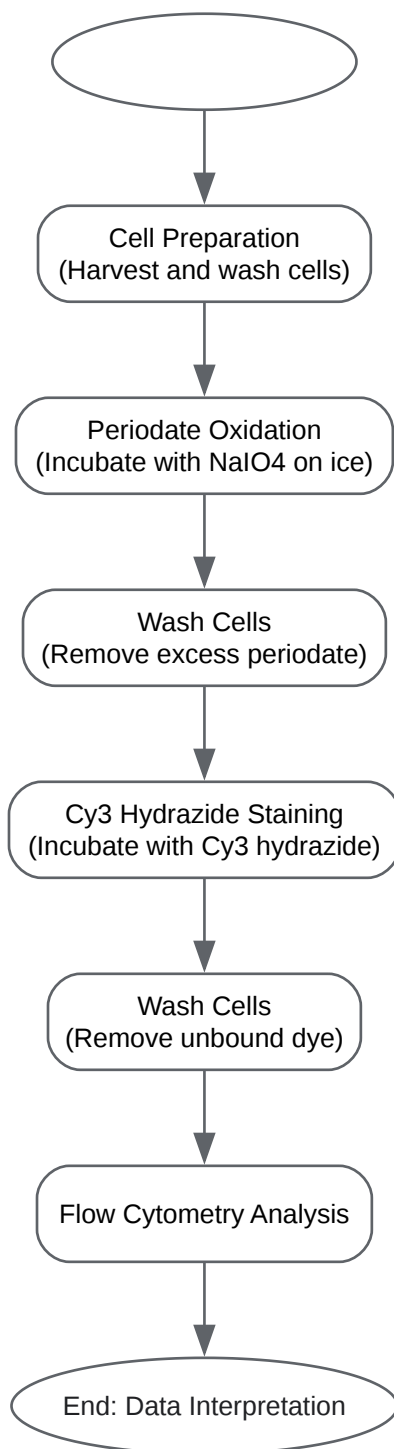
Parameter	Value	Reference
Excitation Maximum (λ_{ex})	~550 nm	[6][7]
Emission Maximum (λ_{em})	~570 nm	[6][7]
Molar Extinction Coefficient (ϵ)	~150,000 $\text{cm}^{-1}\text{M}^{-1}$	[6]
Fluorescence Quantum Yield (Φ)	~0.15	[6]
Recommended Laser Line	532 nm or 561 nm	[4][6]
EC ₅₀ for Labeling (Biotin Hydrazide)	17.4 ± 1.1 μM	[3]
Maximal Fluorescence Shift (Biotin Hydrazide)	345.1 ± 27.4-fold	[3]

Experimental Protocols

Materials

- Cells of interest in suspension
- Phosphate Buffered Saline (PBS), $\text{Ca}^{2+}/\text{Mg}^{2+}$ free
- Sodium Periodate (NaIO_4)
- **Cy3 hydrazide**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.05% Sodium Azide)
- Flow cytometry tubes
- Flow cytometer with a 532 nm or 561 nm laser

Experimental Workflow



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